3-[(2-Phenylethyl)amino]propanoic acid hydrochloride
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Overview
Description
3-[(2-Phenylethyl)amino]propanoic acid hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenylethyl group attached to an amino propanoic acid backbone, forming a hydrochloride salt. It is known for its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Phenylethyl)amino]propanoic acid hydrochloride typically involves the reaction of 2-phenylethylamine with acrylonitrile, followed by hydrolysis and subsequent acidification to form the hydrochloride salt. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-[(2-Phenylethyl)amino]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-[(2-Phenylethyl)amino]propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is used in studies related to neurotransmitter function and receptor binding.
Medicine: It has potential therapeutic applications, including its use in the development of drugs for neurological disorders.
Mechanism of Action
The mechanism of action of 3-[(2-Phenylethyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Aminopropanoic acid:
2-Phenylethylamine: This compound has a similar phenylethyl group but lacks the amino propanoic acid structure.
N-alkyl-β-amino acids: These compounds have similar structural features but differ in the alkyl groups attached to the amino acid backbone.
Uniqueness: 3-[(2-Phenylethyl)amino]propanoic acid hydrochloride is unique due to its combination of the phenylethyl group and the amino propanoic acid structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(2-phenylethylamino)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c13-11(14)7-9-12-8-6-10-4-2-1-3-5-10;/h1-5,12H,6-9H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGJQRDHILDTDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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